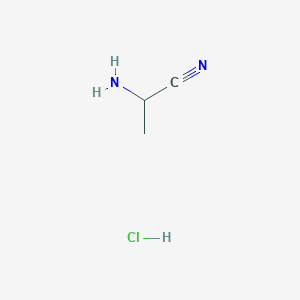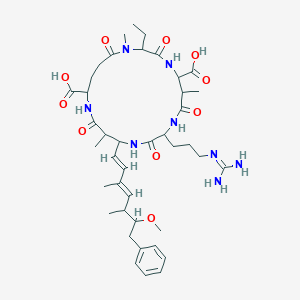
2-Aminopropanenitrile hydrochloride
Vue d'ensemble
Description
2-Aminopropanenitrile is a chemical compound that has been the subject of various research studies due to its potential applications in synthetic chemistry. It is known to participate in domino reactions to form functionalized 2-amino hydropyridines and 2-pyridinones, which are valuable in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of derivatives of 2-aminopropanenitrile has been explored through different methods. One approach involves domino reactions using arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to produce 2-aminohydropyridines when malononitrile and cyanoacetamide are used,
Applications De Recherche Scientifique
Kinetics and Mechanism of Oxidation Reactions : The oxidation of phenylpropanolamine hydrochloride (2-amino-1-phenylpropanol hydrochloride) catalyzed by ruthenium (III) has been studied in-depth. This research provides insights into the reaction mechanisms and kinetics, which are crucial for understanding the chemical behavior of similar compounds (Mohana & Prasad, 2008).
Immunosuppressive Activity : A study on the immunosuppressive effects of various 2-aminopropanol compounds, including 2-aminopropanenitrile hydrochloride derivatives, has been conducted. These findings are significant for the development of new immunosuppressive drugs (Kiuchi et al., 2000).
Environmental Analysis : Research has been done on the determination of 1-aminopropan-2-one in water samples, a compound related to 2-aminopropanenitrile hydrochloride. This study is important for environmental monitoring and understanding the presence of such compounds in water (Dawit, Williams, & Fitzsimons, 2001).
Pharmaceutical Chemistry : The antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, related to 2-aminopropanenitrile hydrochloride, have been studied. These compounds show significant effects in models of erythrocyte oxidative stress, indicating potential pharmaceutical applications (Malakyan et al., 2010).
Uterine Relaxant Activity : Synthesized hydrochlorides of 1-(4-hydroxyphenyl)-2-aminopropan-1-ol have been evaluated for their uterine relaxant activity. These studies contribute to the understanding of potential treatments for conditions requiring uterine relaxation (Viswanathan & Chaudhari, 2006).
Crystallography and Chemical Characterization : Spectroscopic characterization and crystal structure analysis of cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride, offer valuable insights into the molecular structure and stability of these compounds (Kuś et al., 2016).
Viscosity Measurements in Solutions : Studies on the viscosities of binary and ternary aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride provide essential data for applications in chemical engineering and solution chemistry (Chenlo et al., 2002).
Trace Determination in Environmental Studies : The development of methods for trace determination of 1-aminopropanone, related to 2-aminopropanenitrile hydrochloride, in environmental samples is crucial for monitoring water quality and environmental safety (Singh & Gardinali, 2006).
Antioxidant and Membrane-Stabilizing Studies : Research on the membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides reveals their potential biological activity and interaction with cell membranes (Malakyan et al., 2011).
Synthesis for Malaria Treatment : A study on the synthesis of 1-aminopropan-2-ols with potential activities against malaria highlights the importance of these compounds in developing new antimalarial drugs (Robin et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-aminopropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509760 | |
| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopropanenitrile hydrochloride | |
CAS RN |
72187-91-8 | |
| Record name | 72187-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















